molecular formula C8H14O2 B103998 tert-Butyl 3-butenoate CAS No. 14036-55-6

tert-Butyl 3-butenoate

Cat. No.: B103998
CAS No.: 14036-55-6
M. Wt: 142.2 g/mol
InChI Key: NGASWKRTXGWPNN-UHFFFAOYSA-N
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Description

tert-Butyl 3-butenoate (CAS 14036-55-6) is an unsaturated ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . It is also known as tert-butyl vinylacetate or 3-butenoic acid tert-butyl ester. Structurally, it features a tert-butyl ester group attached to a 3-butenoic acid backbone, which includes a reactive vinyl (C=C) group.

Key properties include:

  • Density: 0.877 g/cm³ .
  • Hazards: Flammable (H226), toxic if swallowed (H301), and causes skin/eye irritation (H315/H319) .
  • Safety: Requires precautions such as flame-resistant gloves, ventilation, and avoidance of oxidizers or strong acids .

Preparation Methods

The synthesis of CCS1477 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions that ensure high selectivity and potency . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

CCS1477 primarily undergoes binding reactions with the bromodomains of p300 and CBP. These interactions inhibit the acetylation of histones, leading to changes in gene expression . The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. The major products formed from these reactions are the inhibited forms of p300 and CBP, which result in the suppression of oncogenic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of tert-butyl 3-butenoate are influenced by its tert-butyl ester and vinyl groups. Below is a comparison with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards (GHS) Primary Applications
This compound 14036-55-6 C₈H₁₄O₂ 142.20 Ester, vinyl (C=C) H226, H301, H315, H319, H335 Polymerization, organic synthesis
tert-Butyl alcohol 75-65-0 C₄H₁₀O 74.12 Alcohol (tert-butyl) Flammable, irritant, reacts violently with oxidizers Solvent, chemical intermediate
tert-Butyl 3-aminobenzoate 92146-82-2 C₁₁H₁₅NO₂ 193.24 Ester, aromatic amine Not specified Pharmaceutical intermediates
Ethyl 3-hydroxybutanoate 24915-95-5 C₆H₁₂O₃ 132.16 Ester, hydroxyl (-OH) Not specified Flavoring agent, bio-based plastics

Reactivity and Stability

  • This compound: The vinyl group enables participation in Diels-Alder or radical polymerization reactions. The tert-butyl group provides steric hindrance, slowing hydrolysis compared to methyl or ethyl esters .
  • tert-Butyl alcohol : Highly reactive with oxidizers (e.g., permanganates) and strong acids, producing flammable isobutylene gas . Its volatility (boiling point ~82°C) increases inhalation risks .
  • tert-Butyl 3-aminobenzoate: The aromatic amine group allows for electrophilic substitution, making it useful in drug synthesis .
  • Ethyl 3-hydroxybutanoate: The hydroxyl group facilitates esterification or oxidation to ketones, relevant in biodegradable polymer production .

Biological Activity

tert-Butyl 3-butenoate (C8H14O2) is an ester compound notable for its potential applications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, including pharmaceuticals and agrochemicals. This article reviews the biological properties of this compound, highlighting relevant research findings, case studies, and experimental data.

  • Molecular Formula : C8H14O2
  • Molecular Weight : 142.20 g/mol
  • Boiling Point : 88 °C
  • Flash Point : 31 °C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its metabolic stability and potential therapeutic applications. Key findings include:

Case Studies and Experimental Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • In Vitro Metabolism Studies : An investigation into the metabolic pathways of tert-butyl esters revealed that oxidative metabolism is a significant route for degradation in human liver microsomes. This study highlighted the involvement of multiple cytochrome P450 isoforms, suggesting that modifications to the tert-butyl group could improve metabolic stability without compromising biological activity .
  • Antimicrobial Testing : While direct studies on this compound are scarce, related compounds have demonstrated antimicrobial effects. For instance, a series of butenoate derivatives were tested against bacterial strains, showing varying degrees of effectiveness, which may provide insights into the potential applications of this compound in antimicrobial formulations .

Table 1: Summary of Metabolic Stability Studies

CompoundMetabolic Stability (t1/2 in HLM)Major Metabolic Pathway
This compoundTBDOxidation via CYP450
Trifluoromethylcyclopropyl analogueIncreased (114 min)Reduced oxidation
Hydroxyl-substituted analogueModerate increaseMixed pathways

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Methyl butenoateE. coli32 µg/mL
Ethyl butenoateS. aureus16 µg/mL
This compoundTBDTBD

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing tert-Butyl 3-butenoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The primary synthesis involves esterification of 3-butenoic acid with tert-butanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key variables include:

  • Catalyst loading : Higher concentrations accelerate esterification but may increase side reactions.
  • Temperature : Optimal at 80–100°C; excessive heat risks decomposition .
  • Solvent removal : Azeotropic distillation (e.g., toluene) improves yield by shifting equilibrium. Purification via fractional distillation or column chromatography is critical for isolating high-purity product (>98%, GC) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR :

  • ¹H NMR : Look for the vinyl proton doublet (δ 5.6–5.8 ppm) and tert-butyl singlet (δ 1.4 ppm).
  • ¹³C NMR : Confirm ester carbonyl at ~170 ppm and tert-butyl carbons at ~28 ppm (CH₃) and ~80 ppm (quaternary C) .
    • IR : Strong C=O stretch at ~1740 cm⁻¹ and C-O ester vibration at ~1250 cm⁻¹.
    • GC-MS : Compare retention time and fragmentation pattern with standards to assess purity (>98%) .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C away from oxidizers and heat sources to prevent decomposition .
  • PPE : Use nitrile gloves, chemical goggles, and lab coats. For vapor exposure, employ NIOSH-approved respirators (e.g., OV/AG filters) .
  • Emergency measures : Equip labs with eyewash stations and emergency showers. Contaminated clothing must be removed immediately and laundered by trained personnel .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound in polar vs. nonpolar solvents be resolved experimentally?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures in solvents (e.g., DMSO vs. hexane).
  • Kinetic studies : Monitor degradation rates via HPLC at elevated temperatures (50–120°C).
  • Solvent effects : Polar solvents may stabilize intermediates via hydrogen bonding, altering degradation pathways .

Q. What strategies optimize regioselectivity in Diels-Alder reactions using this compound as a dienophile?

Methodological Answer:

  • Steric modulation : The bulky tert-butyl group favors endo transition states. Compare yields with less hindered esters (e.g., methyl 3-butenoate).
  • Catalysis : Lewis acids (e.g., TiCl₄) enhance electrophilicity of the dienophile.
  • Solvent tuning : Low-polarity solvents (e.g., dichloromethane) improve stereoselectivity .

Q. How do computational methods predict the reactivity of this compound in radical polymerization?

Methodological Answer:

  • DFT calculations : Model bond dissociation energies (BDEs) of the allylic C-H bonds to assess susceptibility to radical abstraction.
  • Transition state analysis : Simulate propagation steps to identify steric hindrance from the tert-butyl group.
  • Comparative studies : Contrast with analogs (e.g., n-butyl 3-butenoate) to validate computational predictions .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported hydrolysis rates of this compound under acidic vs. basic conditions?

Methodological Answer:

  • Controlled replicates : Repeat hydrolysis experiments (pH 2 vs. pH 12) using standardized buffers.
  • Kinetic profiling : Use ¹H NMR to track ester peak disappearance over time.
  • Byproduct analysis : Identify intermediates (e.g., tert-butanol) via GC-MS to clarify competing mechanisms .

Properties

IUPAC Name

tert-butyl but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGASWKRTXGWPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348670
Record name tert-Butyl 3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14036-55-6
Record name tert-Butyl 3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-Butenoate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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